molecular formula C10H18S B13312109 Spiro[4.5]decane-1-thiol

Spiro[4.5]decane-1-thiol

Cat. No.: B13312109
M. Wt: 170.32 g/mol
InChI Key: LLSXKTOSMNRJSH-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-1-thiol: is an organic compound characterized by a unique spirocyclic structure. The spiro[4.5]decane framework consists of two rings sharing a single carbon atom, creating a rigid and stable structure. The thiol group (-SH) attached to the spirocyclic system imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.5]decane-1-thiol can be achieved through several methods. One common approach involves the dimerization of ene-vinylidenecyclopropanes using a Rhodium (I) catalyst. This method is known for its mild reaction conditions and good functional group tolerance . Another method involves the stereoselective synthesis from d-glucose, which provides a novel structural motif for spiroacetal natural products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of rhodium-catalyzed dimerization is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Sulfides: Resulting from reduction reactions.

    Thioethers: Produced via nucleophilic substitution reactions.

Scientific Research Applications

Spiro[4.5]decane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.5]decane-1-thiol involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with the natural substrate and inhibiting its activity . This inhibition leads to the stabilization of hypoxia-inducible factors, which can upregulate the expression of genes involved in erythropoiesis and angiogenesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.5]decane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. Its ability to act as a prolyl hydroxylase domain inhibitor sets it apart from other spirocyclic compounds, making it a valuable target for drug development and research .

Properties

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

spiro[4.5]decane-4-thiol

InChI

InChI=1S/C10H18S/c11-9-5-4-8-10(9)6-2-1-3-7-10/h9,11H,1-8H2

InChI Key

LLSXKTOSMNRJSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC2S

Origin of Product

United States

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